1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea
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Overview
Description
1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, in particular, has a unique structure that combines an indole moiety with a thiourea group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea can be achieved through a multi-step process. One common method involves the reaction of tryptamine with 2-methylphenyl isothiocyanate. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Chemical Reactions Analysis
1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea involves its interaction with specific molecular targets in the body. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. The thiourea group can form hydrogen bonds and other interactions with biological molecules, enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological target and the context of its use .
Comparison with Similar Compounds
1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea can be compared with other indole derivatives and thiourea compounds. Similar compounds include:
1-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)thiourea: This compound has a similar structure but with a different substitution pattern on the phenyl ring, which can affect its biological activity and chemical properties.
1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea: This compound lacks the methyl group on the phenyl ring, which can influence its reactivity and interactions with biological targets.
N-(2-(1H-indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: This compound has a different functional group (amide instead of thiourea) but shares the indole moiety, making it a useful comparison for studying the effects of different functional groups on biological activity.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-13-6-2-4-8-16(13)21-18(22)19-11-10-14-12-20-17-9-5-3-7-15(14)17/h2-9,12,20H,10-11H2,1H3,(H2,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAVMFNNPQZHFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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